Tuftsin, arg(3)-

CAS No.: 75929-73-6

Cat. No.: VC19376610

Molecular Formula: C22H45N11O6

Molecular Weight: 559.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 75929-73-6 |

|---|---|

| Molecular Formula | C22H45N11O6 |

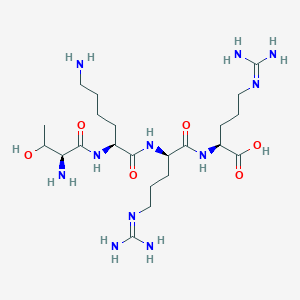

| Molecular Weight | 559.7 g/mol |

| IUPAC Name | (2S)-2-[[(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

| Standard InChI | InChI=1S/C22H45N11O6/c1-12(34)16(24)19(37)32-13(6-2-3-9-23)17(35)31-14(7-4-10-29-21(25)26)18(36)33-15(20(38)39)8-5-11-30-22(27)28/h12-16,34H,2-11,23-24H2,1H3,(H,31,35)(H,32,37)(H,33,36)(H,38,39)(H4,25,26,29)(H4,27,28,30)/t12?,13-,14+,15-,16-/m0/s1 |

| Standard InChI Key | AMIKVPDNIWPWNL-AQBKWJQSSA-N |

| Isomeric SMILES | CC([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)O |

| Canonical SMILES | CC(C(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

Tuftsin, Arg(3)- has the molecular formula C₂₂H₄₅N₁₁O₆ and a molecular weight of 559.7 g/mol . Its IUPAC name is (3xi)-L-threonyl-L-lysyl-D-arginyl-L-arginine, reflecting the stereochemical inversion at the third residue. Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 75929-73-6 |

| PubChem CID | 187078 |

| DSSTox Substance ID | DTXSID80997303 |

| Sequence | Thr-Lys-D-Arg-Arg (TKdRR) |

Stereochemical Modifications

The substitution of L-proline with D-arginine introduces a chiral center at position 3, altering the peptide’s backbone conformation. Theoretical analyses suggest that this D-arginine residue disrupts the native β-turn structure of tuftsin, which is critical for receptor binding . The resulting conformational flexibility may explain differences in its immunogenic activity compared to the parent peptide .

Biological Activity and Mechanisms

Immunostimulatory Effects

| Activity | Tuftsin (EC₅₀) | Tuftsin, Arg(3)- (EC₅₀) |

|---|---|---|

| Phagocytosis stimulation | 100 nM | 160 nM |

| Reactive oxygen species production | 90 nM | 220 nM |

| Chemotaxis induction | 80 nM | Not detected |

Receptor Interactions

The D-arginine substitution impairs binding to the tuftsin receptor (TNFRSF13B), which preferentially recognizes the L-proline-containing conformation . Molecular dynamics simulations reveal that the inverted arginine residue sterically hinders interactions with the receptor’s hydrophobic pocket, reducing activation efficacy .

Synthesis and Structural Analogues

Synthetic Routes

Tuftsin, Arg(3)- is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The D-arginine residue is incorporated at position 3 to ensure stereochemical purity . Post-synthetic purification involves reverse-phase HPLC, with a reported yield of 68% .

Conformational Analogues

Studies on tuftsin-like peptides, such as Gly-Gln-Pro-Arg, highlight the importance of the Pro-Arg dipeptide in immunogenic activity . While these analogues share functional similarities, their conformational stability varies:

| Peptide | Backbone Energy (kcal/mol) | Stable Conformations |

|---|---|---|

| Tuftsin, Arg(3)- | -12.3 | 4 |

| Gly-Gln-Pro-Arg | -10.8 | 6 |

| Native tuftsin | -14.1 | 3 |

The reduced conformational stability of Tuftsin, Arg(3)- correlates with its diminished biological activity .

Research Findings and Clinical Implications

Structural-Activity Relationships (SAR)

Key SAR insights include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume